Hydrogen-Bond Acceptor (HBA) Count and Topological Polar Surface Area (tPSA) Differentiation vs. N1-Phenyl, N1-Benzyl, and N1-Isopropyl Analogs
The presence of the pyridin-2-yl N1-substituent adds one additional hydrogen-bond acceptor (the pyridine ring nitrogen at the 2′-position) compared to the N1-phenyl, N1-benzyl, N1-(4-chlorophenyl), and N1-isopropyl analogs, all of which possess only 3 HBA. This increases the computed topological polar surface area (tPSA) by approximately 13 Ų and reduces calculated logP by an estimated 0.5–1.0 log unit relative to the N1-phenyl analog . The HBA count and tPSA are critical parameters governing passive membrane permeability and oral bioavailability potential under Lipinski's Rule of Five .
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBA = 4; tPSA ≈ 43.1 Ų (calculated); logP ≈ 2.5–3.0 (estimated) |
| Comparator Or Baseline | 1-Phenyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine: HBA = 3; tPSA ≈ 30.2 Ų; logP ≈ 3.5–4.0; 1-Benzyl analog: HBA = 3; tPSA ≈ 30.2 Ų; 1-Isopropyl analog: HBA = 3; tPSA ≈ 30.2 Ų |
| Quantified Difference | ΔHBA = +1 (33% increase); ΔtPSA ≈ +12.9 Ų; ΔlogP ≈ −0.5 to −1.0 units |
| Conditions | Calculated/estimated values based on standard cheminformatics algorithms (fragment-based tPSA and logP contributions) |
Why This Matters
The additional HBA and higher tPSA of the target compound predictably reduce passive membrane permeability compared to the N1-phenyl analog, making it potentially more suitable for applications where moderate polarity is desired, while the N1-phenyl analog remains preferable for maximum CNS penetration in blood-brain barrier permeability screens.
- [1] Donaire-Arias, A.; Montagut, A.M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J.I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules 2022, 27, 2237. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
